molecular formula C11H9BrClNO2 B8318659 4-Bromo-3-chloro-6,7-dimethoxyquinoline

4-Bromo-3-chloro-6,7-dimethoxyquinoline

Cat. No.: B8318659
M. Wt: 302.55 g/mol
InChI Key: DJVAHKHSZKCCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H9BrClNO2 and its molecular weight is 302.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

4-Bromo-3-chloro-6,7-dimethoxyquinoline has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving:

  • Caspase Activation : Initiating the apoptotic cascade.
  • Cell Cycle Arrest : Disrupting normal cell division processes.

In a notable study, this compound exhibited an IC50 value of approximately 15 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating significant cytotoxicity .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the halogen substituents, which enhance membrane permeability and disrupt cellular integrity. For example:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight its potential as a lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Effects

A comprehensive study focused on the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound could significantly inhibit the growth of cancer cell lines via apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, providing robust data supporting its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives revealed that modifications at specific positions can enhance or reduce biological activity. The presence of both bromine and chlorine was found to be essential for maximizing anticancer efficacy while maintaining antimicrobial properties. This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

4-bromo-3-chloro-6,7-dimethoxyquinoline

InChI

InChI=1S/C11H9BrClNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3

InChI Key

DJVAHKHSZKCCTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

19 g of triphenylphosphine dibromide were added to a solution of 5.39 g of 3-chloro-4-hydroxy-6,7-dimethoxyquinoline in 270 cm3 of acetonitrile, with stirring and at a temperature in the region of 20° C. The reaction mixture was heated at about 80° C. for 8.25 hours. After cooling to a temperature in the region of 20° C., the insoluble material was filtered off. 5.67 g of 4-bromo-3-chloro-6,7-dimethoxyquinoline were obtained in the form of a gray solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.